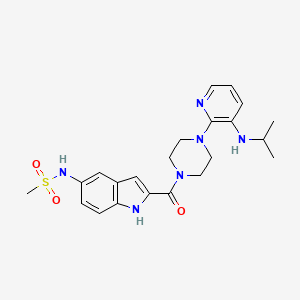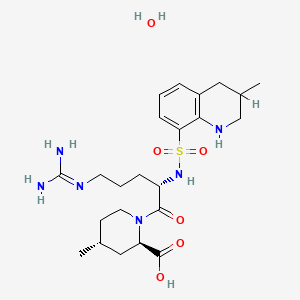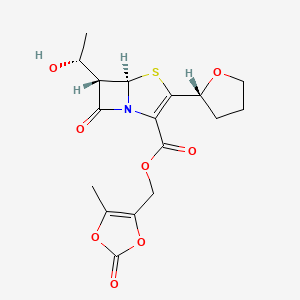
4F-4PP-Oxalat
Übersicht
Beschreibung
It has a high affinity for the 5-HT2A receptor with a Ki value of 5.3 nM, while its affinity for the 5-HT2C receptor is significantly lower with a Ki value of 620 nM . This compound is primarily used in scientific research to study the serotonin receptor system.
Wissenschaftliche Forschungsanwendungen
4F-4PP-Oxalat wird in der wissenschaftlichen Forschung aufgrund seiner selektiven Antagonisierung des 5-HT2A-Rezeptors häufig verwendet. Einige seiner Anwendungen sind:
Neurowissenschaftliche Forschung: Es wird verwendet, um die Rolle des 5-HT2A-Rezeptors bei verschiedenen neurologischen und psychiatrischen Störungen zu untersuchen.
Pharmakologie: Die Verbindung wird verwendet, um die pharmakologischen Eigenschaften von Serotoninrezeptoren und ihre Wechselwirkungen mit anderen Neurotransmittersystemen zu untersuchen.
Arzneimittelentwicklung: this compound dient als Leitverbindung für die Entwicklung neuer Medikamente, die auf den 5-HT2A-Rezeptor abzielen.
Verhaltensstudien: Es wird in Tiermodellen verwendet, um die Auswirkungen der 5-HT2A-Rezeptorantagonisierung auf das Verhalten zu untersuchen .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv an den 5-HT2A-Rezeptor bindet und ihn antagonisiert. Dieser Rezeptor ist ein Subtyp des Serotoninrezeptors, der an verschiedenen physiologischen Prozessen beteiligt ist, darunter die Stimmungsregulation, die Kognition und die Wahrnehmung. Durch die Blockierung des 5-HT2A-Rezeptors hemmt this compound die Aktivität des Rezeptors, was zu Veränderungen in der Neurotransmitterfreisetzung und der neuronalen Signalübertragung führt .
Wirkmechanismus
Target of Action
4F 4PP oxalate is a selective antagonist for the 5-HT2A receptor , a subtype of the 5-HT (serotonin) receptor . The 5-HT2A receptor plays a crucial role in the function of the central nervous system, particularly in the pathways for cognition, the sensory system, and mood .
Mode of Action
As an antagonist, 4F 4PP oxalate binds to the 5-HT2A receptor and inhibits its activation . It has a high affinity for the 5-HT2A receptor (Ki = 5.3 nM), similar to that of Ketanserin, a well-known 5-HT2A antagonist . 4f 4pp oxalate has a much lower affinity for the 5-ht2c receptor (ki = 620 nm), demonstrating its selectivity .
Biochemical Pathways
The primary biochemical pathway affected by 4F 4PP oxalate is the serotonin pathway, specifically the signaling mediated by the 5-HT2A receptor . By inhibiting the activation of the 5-HT2A receptor, 4F 4PP oxalate can modulate the serotonin pathway and influence various physiological functions such as mood, cognition, and sensory perception .
Pharmacokinetics
It is soluble to 100 mm in dmso and to 20 mm in ethanol , which suggests that it may have good bioavailability
Result of Action
The inhibition of the 5-HT2A receptor by 4F 4PP oxalate can lead to changes in neuronal signaling, potentially affecting mood, cognition, and sensory perception . .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
4F 4PP oxalate plays a crucial role in biochemical reactions by selectively inhibiting the 5-HT2A receptor. This receptor is a subtype of the serotonin receptor, which is involved in various neurological processes. The compound exhibits a high affinity for the 5-HT2A receptor with a dissociation constant (Ki) of 5.3 nM, making it a potent antagonist. Additionally, 4F 4PP oxalate has a much lower affinity for the 5-HT2C receptor (Ki = 620 nM), highlighting its selectivity .
Cellular Effects
4F 4PP oxalate influences various cellular processes by blocking the 5-HT2A receptor. This inhibition affects cell signaling pathways, particularly those involving serotonin. The compound can modulate gene expression and cellular metabolism by altering the downstream effects of serotonin signaling. In neuronal cells, 4F 4PP oxalate can impact neurotransmitter release, synaptic plasticity, and overall cell function .
Molecular Mechanism
At the molecular level, 4F 4PP oxalate exerts its effects by binding to the 5-HT2A receptor and preventing serotonin from activating this receptor. This binding inhibits the receptor’s ability to trigger intracellular signaling cascades, such as the activation of phospholipase C and the subsequent release of intracellular calcium. By blocking these pathways, 4F 4PP oxalate can modulate various physiological responses, including mood regulation, perception, and cognition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4F 4PP oxalate can vary over time. The compound is stable under standard storage conditions and maintains its potency for extended periods. Its degradation and long-term effects on cellular function can depend on factors such as temperature, pH, and exposure to light. In vitro and in vivo studies have shown that prolonged exposure to 4F 4PP oxalate can lead to sustained inhibition of the 5-HT2A receptor, resulting in long-term changes in cellular signaling and function .
Dosage Effects in Animal Models
The effects of 4F 4PP oxalate in animal models are dose-dependent. At lower doses, the compound effectively inhibits the 5-HT2A receptor without causing significant adverse effects. At higher doses, 4F 4PP oxalate can lead to toxicity and adverse effects, such as altered behavior, reduced motor function, and potential neurotoxicity. These threshold effects highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
4F 4PP oxalate is involved in metabolic pathways related to serotonin signaling. The compound interacts with enzymes and cofactors that regulate serotonin synthesis, release, and degradation. By inhibiting the 5-HT2A receptor, 4F 4PP oxalate can alter metabolic flux and metabolite levels, impacting overall cellular metabolism and function .
Transport and Distribution
Within cells and tissues, 4F 4PP oxalate is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The selective binding to the 5-HT2A receptor also affects its distribution, as the receptor is predominantly expressed in certain brain regions and peripheral tissues .
Subcellular Localization
The subcellular localization of 4F 4PP oxalate is primarily determined by its interaction with the 5-HT2A receptor. The compound is directed to specific compartments or organelles where the receptor is localized, such as the plasma membrane and intracellular vesicles. Post-translational modifications and targeting signals further influence its activity and function within these subcellular regions .
Vorbereitungsmethoden
Die Synthese von 4F-4PP-Oxalat umfasst mehrere Schritte, beginnend mit der Herstellung der Zwischenverbindungen. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Bildung des Piperidinrings: Der Piperidinring wird durch eine Reihe von Reaktionen synthetisiert, die die entsprechenden Ausgangsmaterialien beinhalten.
Einführung der Fluorbenzoylgruppe: Die Fluorbenzoylgruppe wird durch eine nukleophile Substitutionsreaktion in den Piperidinring eingeführt.
Addition der Phenylbutylgruppe: Die Phenylbutylgruppe wird durch eine Friedel-Crafts-Alkylierungsreaktion an den Piperidinring addiert.
Bildung des Oxalatsalzes: Der letzte Schritt beinhaltet die Bildung des Oxalatsalzes durch Reaktion der freien Base mit Oxalsäure
Chemische Reaktionsanalyse
This compound durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Die Fluorbenzoylgruppe kann Substitutionsreaktionen mit verschiedenen Nukleophilen eingehen.
Hydrolyse: Das Oxalatsalz kann hydrolysiert werden, um die freie Base und Oxalsäure zu ergeben
Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Natriummethoxid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Analyse Chemischer Reaktionen
4F 4PP oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorobenzoyl group can undergo substitution reactions with various nucleophiles.
Hydrolysis: The oxalate salt can be hydrolyzed to yield the free base and oxalic acid
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
4F-4PP-Oxalat ist einzigartig aufgrund seiner hohen Selektivität für den 5-HT2A-Rezeptor im Vergleich zu anderen Subtypen des Serotoninrezeptors. Ähnliche Verbindungen umfassen:
Ketanserin: Ein weiterer 5-HT2A-Rezeptorantagonist mit ähnlicher Affinität zum Rezeptor, jedoch mit unterschiedlichen pharmakokinetischen Eigenschaften.
Ritanserin: Ein selektiver 5-HT2A-Rezeptorantagonist mit einer anderen chemischen Struktur und einem anderen pharmakologischen Profil.
Mianserin: Ein Antidepressivum, das auch als 5-HT2A-Rezeptorantagonist wirkt, jedoch zusätzliche pharmakologische Wirkungen auf andere Neurotransmittersysteme hat .
Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich jedoch in ihrer chemischen Struktur, Pharmakokinetik und zusätzlichen pharmakologischen Wirkungen.
Eigenschaften
IUPAC Name |
(4-fluorophenyl)-[1-(4-phenylbutyl)piperidin-4-yl]methanone;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FNO.C2H2O4/c23-21-11-9-19(10-12-21)22(25)20-13-16-24(17-14-20)15-5-4-8-18-6-2-1-3-7-18;3-1(4)2(5)6/h1-3,6-7,9-12,20H,4-5,8,13-17H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJYJCRJPFMHEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCCC3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042626 | |
| Record name | 4F 4PP oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


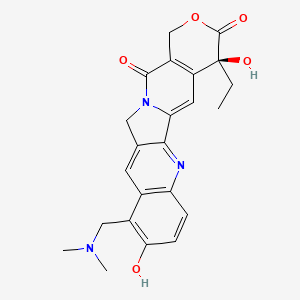
![3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride](/img/structure/B1662843.png)
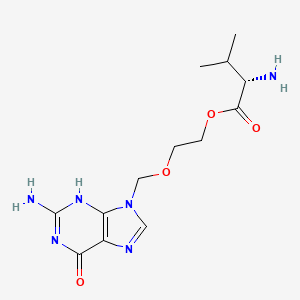

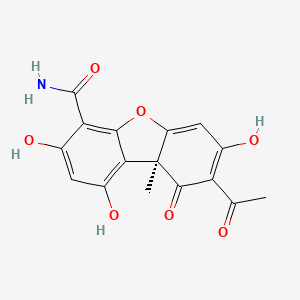

![(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine;hydrochloride](/img/structure/B1662855.png)
